molecular formula C18H15Cl2N3OS B2777238 N,4-bis(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 330952-64-2

N,4-bis(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2777238
CAS No.: 330952-64-2
M. Wt: 392.3
InChI Key: AOLCQXFHPCRAFQ-UHFFFAOYSA-N
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Description

N,4-bis(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine (THP) derivative featuring two 2-chlorophenyl substituents at the N and C4 positions, a methyl group at C6, and a thione (sulfanylidene) group at C2. This scaffold is structurally related to dihydropyrimidinones (DHPMs), which are known for diverse pharmacological activities, including antifungal, antiviral, and anticancer properties . The compound’s unique substitution pattern—particularly the electron-withdrawing 2-chlorophenyl groups and the thione moiety—influences its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N,4-bis(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-10-15(17(24)22-14-9-5-4-8-13(14)20)16(23-18(25)21-10)11-6-2-3-7-12(11)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLCQXFHPCRAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-bis(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multistep organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with thiourea and acetone under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,4-bis(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,4-bis(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanylidene group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogs differ in substituents on the phenyl rings, the oxidation state of the C2 position (sulfanylidene vs. oxo), and ester/carboxamide functionalization. Key examples include:

Table 1: Substituent and Functional Group Comparisons
Compound Name Substituents (N/C4) C2 Group C5 Functionalization Biological Relevance Reference
Target Compound 2-ClPh/2-ClPh Sulfanylidene Carboxamide Antifungal synergy potential
N,4-bis(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxamide 4-FPh/4-FPh Oxo Carboxamide Commercial availability; higher polarity
Ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-THP-5-carboxylate H/2-FPh Sulfanylidene Ester Sofa conformation in crystal
4-(4-Chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-THP-5-carboxamide 4-ClPh/pyrazolyl Sulfanylidene Carboxamide Antimicrobial activity
6-Methyl-4-(2-cyanophenyl)-N-phenyl-2-thioxo-1,2,3,4-THP-5-carboxamide 2-CNPh/Ph Sulfanylidene Carboxamide Higher melting point (263–264°C)

Key Observations :

  • C2 Modifications : Sulfanylidene (thione) groups, as in the target compound, increase hydrogen-bonding capacity compared to oxo analogs, which may enhance protein binding .
  • C5 Functionalization : Carboxamide derivatives (target compound) exhibit different pharmacokinetic profiles compared to ester analogs (), which are more prone to hydrolysis.

Key Observations :

  • The target compound’s synthesis likely follows methods similar to (reflux with aromatic amines) but requires optimization for dichlorophenyl substituents.
  • Melting points correlate with substituent polarity; cyanophenyl analogs (263–264°C) exhibit higher melting points than fluorophenyl derivatives .

Crystallographic and Conformational Analysis

Crystal structures of related compounds () reveal:

  • Sofa Conformation : The pyrimidine ring adopts a sofa conformation with axial substituents, stabilizing the structure via N–H⋯S hydrogen bonds .
  • Intermolecular Interactions : Sulfanylidene groups participate in hydrogen bonding, influencing packing efficiency and solubility. For example, ethyl carboxylate analogs form chains via N–H⋯S bonds, whereas methoxy derivatives exhibit additional C–H⋯O interactions .

Biological Activity

N,4-bis(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound with a complex molecular structure that exhibits significant biological activity. This compound belongs to the class of tetrahydropyrimidines and features a tetrahydropyrimidine ring, which is known for its diverse pharmacological properties. The presence of chlorophenyl groups and a sulfanylidene moiety suggests potential applications in medicinal chemistry and agriculture.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C18H15Cl2N3OS\text{C}_{18}\text{H}_{15}\text{Cl}_2\text{N}_3\text{OS}

This compound is typically synthesized through multi-step reactions involving 2-chlorobenzaldehyde and thiourea under acidic conditions, followed by further reactions to yield the final product. The synthesis requires careful control of reaction conditions to ensure high yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This compound can inhibit the activity of certain enzymes or modulate receptor functions. The sulfanylidene group is crucial for binding affinity and specificity, potentially influencing various biochemical pathways related to cell signaling and metabolism.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features could enhance its interaction with microbial targets.
  • Anticancer Potential : There is emerging evidence that tetrahydropyrimidine derivatives can influence cancer cell proliferation and apoptosis. The specific effects of this compound on various cancer cell lines remain to be fully elucidated but show promise in preliminary screenings.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
Antimicrobial ActivityPotential inhibition of microbial growth
Anticancer PotentialInduction of apoptosis in cancer cell lines
Enzyme InhibitionModulation of metabolic enzyme activity
Synergistic EffectsEnhanced efficacy when combined with other drugs

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